molecular formula C22H24ClN3O B1146578 4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one CAS No. 758637-88-6

4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one

Cat. No.: B1146578
CAS No.: 758637-88-6
M. Wt: 385.9 g/mol
InChI Key: MBUVEWMHONZEQD-KQORAOOSSA-N
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Description

4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one, also known as this compound, is a useful research compound. Its molecular formula is C22H24ClN3O and its molecular weight is 385.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Azelastine-d3 primarily targets the histamine H1-receptors . These receptors are G-protein-coupled receptors found on nerve endings and smooth muscle cells . They play a crucial role in mediating allergic reactions and inflammatory responses .

Mode of Action

Azelastine-d3 acts as a selective antagonist of histamine H1-receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergic reactions .

Biochemical Pathways

Azelastine-d3 affects several biochemical pathways. It inhibits the release of histamine from mast cells following antigen and non-antigen stimuli . This action disrupts the biochemical pathways involved in the inflammatory response, reducing symptoms of allergies .

Pharmacokinetics

The systemic bioavailability of azelastine-d3 is approximately 40% when administered intranasally . Maximum plasma concentrations (Cmax) are observed within 2–3 hours . This indicates that the compound is readily absorbed and distributed in the body, contributing to its bioavailability .

Result of Action

The antagonistic action of azelastine-d3 on histamine H1-receptors results in the relief of histamine-mediated allergy symptoms . This includes symptoms of allergic rhinitis such as rhinorrhea, sneezing, and nasal pruritus .

Action Environment

The efficacy and stability of azelastine-d3 can be influenced by various environmental factors. For instance, the onset of action occurs within 15 minutes with intranasal formulations and as quickly as 3 minutes with ophthalmic solutions . This suggests that the route of administration can significantly impact the compound’s action .

Properties

CAS No.

758637-88-6

Molecular Formula

C22H24ClN3O

Molecular Weight

385.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[1-(trideuterio(113C)methyl)azepan-4-yl]phthalazin-1-one

InChI

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1+1D3

InChI Key

MBUVEWMHONZEQD-KQORAOOSSA-N

SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

Isomeric SMILES

[2H][13C]([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

Synonyms

4-[(4-Chlorophenyl)methyl]-2-[hexahydro-1-(methyl-13C,d3)-1H-azepin-4-yl]-1(2H)-phthalazinone-d3; 

Origin of Product

United States

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